N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine
Overview
Description
N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is a useful research compound. Its molecular formula is C40H35N3O4 and its molecular weight is 621.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is the organic photovoltaic (OPV) devices . It is used as a hole transport material in these devices .
Mode of Action
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine interacts with the OPV devices by transporting holes, which are essentially spaces where an electron could exist within an atom or atomic lattice . It is often doped to improve mobility and performance .
Pharmacokinetics
In the context of opv devices, the compound exhibits good stability and mobility .
Result of Action
The use of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine in OPV devices results in improved device performance. Specifically, it increases the brightness of organic light-emitting diode (OLED) devices .
Biochemical Analysis
Biochemical Properties
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine plays a significant role in biochemical reactions, particularly in the context of organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance the brightness of OLED devices by increasing the mobility and performance of hole transport materials . The interactions between N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine and these biomolecules are primarily based on its ability to stabilize and improve the efficiency of electronic devices.
Molecular Mechanism
The molecular mechanism of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to either inhibition or activation of these biomolecules. This binding interaction can result in changes in gene expression and enzyme activity, which are essential for the compound’s role in enhancing the performance of electronic devices .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its effectiveness over time . Understanding these temporal effects is essential for optimizing its use in various applications.
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular functions without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for its applications .
Transport and Distribution
The transport and distribution of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are vital for optimizing its use in electronic devices and biomedical research .
Subcellular Localization
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its applications .
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H35N3O4/c1-44-33-15-5-27(6-16-33)42(28-7-17-34(45-2)18-8-28)31-13-23-39-37(25-31)38-26-32(14-24-40(38)41-39)43(29-9-19-35(46-3)20-10-29)30-11-21-36(47-4)22-12-30/h5-26,41H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIHBLGJOPSTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)NC5=C4C=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.